molecular formula C15H14N2O5 B5462478 (E)-3-(2-methoxy-4-nitroanilino)-1-(5-methylfuran-2-yl)prop-2-en-1-one

(E)-3-(2-methoxy-4-nitroanilino)-1-(5-methylfuran-2-yl)prop-2-en-1-one

Cat. No.: B5462478
M. Wt: 302.28 g/mol
InChI Key: RKAQYFFEAXPORC-BQYQJAHWSA-N
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Description

(E)-3-(2-methoxy-4-nitroanilino)-1-(5-methylfuran-2-yl)prop-2-en-1-one is an organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-methoxy-4-nitroanilino)-1-(5-methylfuran-2-yl)prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-4-nitroaniline and 5-methylfuran-2-carbaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 2-methoxy-4-nitroaniline and 5-methylfuran-2-carbaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-methoxy-4-nitroanilino)-1-(5-methylfuran-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(2-methoxy-4-nitroanilino)-1-(5-methylfuran-2-yl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound could be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound may be explored for their potential as therapeutic agents. Structure-activity relationship (SAR) studies can help identify active compounds with desirable pharmacological profiles.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of (E)-3-(2-methoxy-4-nitroanilino)-1-(5-methylfuran-2-yl)prop-2-en-1-one depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(2-methoxyanilino)-1-(5-methylfuran-2-yl)prop-2-en-1-one
  • (E)-3-(4-nitroanilino)-1-(5-methylfuran-2-yl)prop-2-en-1-one
  • (E)-3-(2-methoxy-4-nitroanilino)-1-(furan-2-yl)prop-2-en-1-one

Uniqueness

(E)-3-(2-methoxy-4-nitroanilino)-1-(5-methylfuran-2-yl)prop-2-en-1-one is unique due to the presence of both methoxy and nitro groups on the aniline ring, as well as the furan ring. These structural features may impart unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(E)-3-(2-methoxy-4-nitroanilino)-1-(5-methylfuran-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5/c1-10-3-6-14(22-10)13(18)7-8-16-12-5-4-11(17(19)20)9-15(12)21-2/h3-9,16H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKAQYFFEAXPORC-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C=CNC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C(=O)/C=C/NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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